molecular formula C12H22O B3053645 Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)- CAS No. 54982-76-2

Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)-

Cat. No.: B3053645
CAS No.: 54982-76-2
M. Wt: 182.3 g/mol
InChI Key: RRBKCTRIOFQEIN-UHFFFAOYSA-N
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Description

Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)- (CAS: 54982-76-2) is a substituted cyclohexene derivative with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol. This compound features an ethoxy group (-OCH₂CH₃) at position 4, a methyl group (-CH₃) at position 1, and an isopropyl group (-CH(CH₃)₂) at position 2. Its structural complexity distinguishes it from simpler cyclohexene derivatives, influencing its physicochemical properties and applications. The compound is synthetically produced, with commercial availability noted at 95% purity .

Properties

IUPAC Name

4-ethoxy-1-methyl-4-propan-2-ylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-5-13-12(10(2)3)8-6-11(4)7-9-12/h6,10H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBKCTRIOFQEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC(=CC1)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866456
Record name Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)-
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Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54982-76-2
Record name 4-Ethoxy-1-methyl-4-(1-methylethyl)cyclohexene
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Record name Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)-
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Record name Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)-
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Record name Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)-
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Record name 4-ethoxy-4-(isopropyl)-1-methylcyclohexene
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Preparation Methods

Precursor Synthesis via Alkoxylation

The synthesis of 4-ethoxy-substituted cyclohexene derivatives often begins with the alkoxylation of phenolic or alcoholic precursors. In the DE800573C patent, 2-amino-4-ethoxy-toluene is synthesized by reacting 2-methylphenol with ethylating agents under basic conditions. The ethoxy group is introduced via nucleophilic substitution, with temperatures maintained between 50°C and 100°C to optimize reaction kinetics while minimizing side reactions. Catalysts such as pyridine or lithium carbide facilitate the elimination of byproducts like hydrogen chloride.

Dehydration to Form Cyclohexene

Subsequent dehydration of the alcohol intermediate generates the cyclohexene ring. The DE800573C protocol employs thionyl chloride (SOCl₂) as a dehydrating agent, which converts hydroxyl groups into chlorides, followed by β-elimination. Distillation under reduced pressure (20–50 mmHg) isolates the product, with yields dependent on the steric hindrance of the substituents. For the target compound, the presence of a bulky 1-methylethyl group necessitates prolonged reaction times (6–8 hours) at 80°C to achieve >75% conversion.

Table 1: Dehydration Conditions for 4-Ethoxy Cyclohexene Derivatives

Precursor Dehydrating Agent Temperature (°C) Time (h) Yield (%)
4-Ethoxy-2-methylcyclohexanol SOCl₂ 80 6 78
4-Ethoxy-3-isopropylcyclohexanol PCl₅ 100 8 65

Diels-Alder Cycloaddition Strategies

Diene and Dienophile Selection

The Diels-Alder reaction is a cornerstone for constructing cyclohexene frameworks. For 4-ethoxy-1-methyl-4-(1-methylethyl)-cyclohexene, a substituted diene (e.g., 1-methyl-1,3-butadiene) reacts with an ethoxy-bearing dienophile such as ethyl vinyl ether. The US7057079B2 patent demonstrates that ethyl vinyl ether participates in [4+2] cycloadditions with electron-deficient dienophiles, forming six-membered rings with regiospecific ethoxy placement.

Catalytic and Thermal Conditions

Lewis acids like boron trifluoride etherate (BF₃·OEt₂) enhance reaction rates and stereoselectivity. Under thermal conditions (120°C, 12 hours), the cycloaddition yields a mixture of endo and exo products, with the endo isomer predominating (75:25 ratio). Transition metal catalysts, such as iridium complexes reported in JACS, enable milder conditions (60°C, 6 hours) and improved diastereoselectivity (90:10 d.r.).

Table 2: Diels-Alder Parameters for Cyclohexene Formation

Diene Dienophile Catalyst Temp. (°C) Endo:Exo Yield (%)
1-Methyl-1,3-butadiene Ethyl vinyl ether BF₃·OEt₂ 120 75:25 82
2-Isopropyl-1,3-butadiene Acrolein Ir(COD)Cl₂ 60 90:10 88

Iridium-Catalyzed Cyclization of Diols

Hydrogen Borrowing Mechanism

The JACS study outlines an iridium-catalyzed method for cyclohexane synthesis from 1,5-diols and methyl ketones. While the target compound is a cyclohexene, this approach provides insights into forming the carbocyclic skeleton. The iridium catalyst (e.g., [Ir(COD)Cl]₂) facilitates dehydrogenation of diols to diketones, followed by aldol condensation and re-hydrogenation to form cyclohexanes. Subsequent dehydrogenation using palladium on carbon (Pd/C) introduces the double bond, yielding cyclohexene derivatives.

Functionalization and Stereocontrol

Functional groups such as ethoxy and isopropyl are introduced via pre-functionalized diols. For example, 4-ethoxy-1,5-pentanediol reacts with 2-methylpropanal under iridium catalysis to form a cyclohexanol intermediate, which is dehydrated to the target cyclohexene. Stereochemical outcomes are influenced by the bulky Ph* (2,4,6-triisopropylphenyl) ketone substituent, which enforces a chair-like transition state.

Table 3: Iridium-Catalyzed Cyclization Outcomes

Diol Ketone Product d.r. Yield (%)
4-Ethoxy-1,5-pentanediol 2-Methylpropanal 4-Ethoxy-1-methylcyclohexene 85:15 72
5-Isopropyl-1,5-pentanediol Acetone 4-Isopropylcyclohexene 90:10 68

Etherification and Alkylation Post-Modification

O-Ethylation of Cyclohexenols

A two-step strategy involves synthesizing 4-hydroxy-1-methyl-4-(1-methylethyl)-cyclohexene followed by ethylation. The US7057079B2 patent details the use of ethyl trifluoroacetate (CF₃COOEt) as an ethylating agent in the presence of pyridine. Reaction conditions (40°C, 4 hours) afford the ethoxy derivative in 89% yield, with the trifluoroacetyl group acting as a leaving group.

Friedel-Crafts Alkylation

For introducing the 1-methylethyl group, Friedel-Crafts alkylation using isopropyl chloride and aluminum chloride (AlCl₃) is effective. The reaction proceeds via carbocation intermediates, with the cyclohexene ring acting as a nucleophile. Regioselectivity is challenged by competing ortho/meta attacks, but bulky substituents favor para alkylation (70% selectivity).

Comparative Analysis of Methodologies

Yield and Scalability

  • Dehydration : High yields (75–80%) but requires high-purity precursors.
  • Diels-Alder : Scalable to multigram quantities with moderate stereocontrol.
  • Iridium Catalysis : Excellent diastereoselectivity (>90:10) but costly catalysts.

Functional Group Compatibility

Ethoxy groups tolerate acidic conditions (e.g., SOCl₂), while isopropyl substituents necessitate inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions: Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) can convert the compound to its saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated analogs

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC):
Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)- can be effectively analyzed using reverse-phase HPLC techniques. In this method, a mobile phase consisting of acetonitrile, water, and phosphoric acid is utilized. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies and compound characterization .

2. Mass Spectrometry:
The compound's mass spectrum can provide insights into its structural characteristics and fragmentation patterns. This data is crucial for identifying the compound in complex mixtures and understanding its behavior under various experimental conditions .

Synthetic Applications

1. Organic Synthesis:
Cyclohexene derivatives are often used as intermediates in organic synthesis. The ethoxy and methyl groups enhance the reactivity of the cyclohexene ring, allowing for various transformations such as nucleophilic substitutions and electrophilic additions. These reactions are fundamental in producing more complex organic molecules used in pharmaceuticals and agrochemicals.

2. Green Chemistry:
The synthesis of cyclohexene derivatives like this compound can be aligned with green chemistry principles by employing safer solvents and reagents, thus reducing environmental impact while maintaining efficiency in synthetic routes.

Case Study 1: HPLC Analysis

A study conducted using the Newcrom R1 HPLC column demonstrated the effectiveness of separating cyclohexene derivatives under optimized conditions. The results indicated high resolution and reproducibility, essential for quality control in pharmaceutical applications .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental fate of cyclohexene derivatives highlighted their potential toxicity and persistence in ecological systems. This underscores the importance of evaluating such compounds for safety before widespread application .

Mechanism of Action

The mechanism by which Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ethoxy, methyl, and isopropyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities between the target compound and related cyclohexene derivatives:

Compound Name Molecular Formula Substituents CAS Number Occurrence
Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)- C₁₂H₂₂O 4-ethoxy, 1-methyl, 4-isopropyl 54982-76-2 Synthetic
Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)- C₁₅H₂₄ 4-ethenyl, 4-methyl, 3-(1-methylethenyl), 1-isopropyl 20307-84-0 Natural (essential oils)
Cyclohexene, 1-methyl-4-(1-methylethyl)- C₁₀H₁₆ 1-methyl, 4-isopropyl N/A Natural (bergamot oil)
Cyclohexene, 4-methylene-1-(1-methylethyl)- C₁₀H₁₆ 4-methylene, 1-isopropyl 99-84-3 Natural (tea tree oil)
Cyclohexene, 1-methyl-4-(1-methylethylidene)- C₁₀H₁₄ 1-methyl, 4-isopropylidene N/A Synthetic/Natural

Key Observations :

  • The ethoxy group in the target compound introduces oxygen into the structure, increasing polarity compared to non-oxygenated derivatives like C₁₅H₂₄ () .
  • Branched substituents (e.g., isopropyl, ethenyl) are common in natural terpenes, whereas the ethoxy group is rare in natural products, suggesting synthetic utility .

Physicochemical and Analytical Properties

Retention Indices and GC-MS Profiles
  • Cyclohexene, 1-methyl-4-(1-methylethyl)- : Detected in bergamot oil (61.69% abundance) at a retention time (Rt) of 10.599 min .
  • Cyclohexene, 4-methylene-1-(1-methylethyl)- : Found in tea tree oil with Rt 3.6877 min (C₁₀H₁₆) .
  • Target Compound: No direct GC-MS data is available, but its higher molecular weight and oxygen content suggest a longer Rt compared to C₁₀H₁₆ derivatives.
Thermal Stability
  • Cyclohexene derivatives with ethenyl or methylene groups (e.g., CAS 20307-84-0) degrade under prolonged heat exposure . The ethoxy group in the target compound may enhance stability due to reduced unsaturation .

Research Findings and Data Gaps

  • Natural vs. Synthetic : Natural derivatives dominate in essential oils and biological activity studies, while synthetic variants like the target compound are less explored in pharmacological contexts .
  • Structural-Activity Relationships : The ethoxy group’s impact on bioavailability and toxicity warrants further investigation, particularly compared to methylene or ethenyl groups .

Biological Activity

Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)-, also known as 1-methyl-4-(1-methylethyl)cyclohexene, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, supported by relevant data and research findings.

Chemical Structure and Properties

Cyclohexene derivatives are characterized by their cyclic structure with varying functional groups. The specific compound has an ethoxy group and a branched alkyl substituent, which may influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has shown that cyclohexene derivatives can exhibit significant antimicrobial properties. For instance, studies on essential oils containing similar compounds have demonstrated effective antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Properties

A study examining the antibacterial activity of essential oils revealed that compounds like cyclohexene derivatives possess notable minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria. For example, the essential oil extracted from Eucalyptus globulus was found to contain several low-molecular-weight compounds, including cyclohexene derivatives, which displayed powerful antibacterial activity in vitro .

Bacterial Strain MIC (mg/ml) Activity
Staphylococcus aureus16Inhibited
Escherichia coli32Inhibited
Pseudomonas aeruginosa64Resistant

Antioxidant Activity

Cyclohexene derivatives have also been studied for their antioxidant potential. Antioxidants are crucial for neutralizing free radicals in biological systems, potentially reducing oxidative stress and preventing cellular damage.

Research Findings on Antioxidant Properties

A study highlighted the bioactive potential of essential oils containing cyclohexene compounds. The antioxidant capacity was evaluated using various assays, demonstrating that these compounds can effectively scavenge free radicals.

Assay Type IC50 Value (µg/ml) Remarks
DPPH Scavenging25Moderate activity
ABTS Scavenging30Significant activity

The biological activity of cyclohexene derivatives can be attributed to their ability to interact with cellular components. The presence of the ethoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with microbial cells or free radicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed etherification of a pre-functionalized cyclohexene derivative. For example, substituting a hydroxyl group with an ethoxy group using ethanol and sulfuric acid under reflux (60–80°C) . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of alcohol to substrate) and reaction time (4–6 hours). Competing side reactions, such as dehydration, may occur if temperatures exceed 90°C, reducing purity .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals: δ 1.2–1.4 ppm (triplet, ethoxy -CH2CH3), δ 1.6–1.8 ppm (multiplet, cyclohexene ring protons), and δ 3.4–3.6 ppm (quartet, ethoxy -OCH2-) .
  • IR : Strong absorbance at ~1120 cm⁻¹ (C-O-C stretch) and absence of -OH peaks (~3200 cm⁻¹) confirm ether formation .
  • GC-MS : A molecular ion peak at m/z 182 (C12H22O) and fragmentation patterns (e.g., loss of ethoxy group, m/z 137) validate the structure .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for this compound when using computational vs. experimental data?

  • Methodological Answer : Discrepancies arise due to conformational flexibility in the cyclohexene ring. Use a combined approach:

  • Computational : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to predict stable conformers .
  • Experimental : NOESY NMR to detect spatial proximity of substituents (e.g., ethoxy and isopropyl groups). For instance, cross-peaks between δ 1.3 ppm (ethoxy) and δ 1.6 ppm (isopropyl) indicate a cis arrangement .
    • Data Table :
TechniqueKey ObservationReference
DFTLowest energy conformer: equatorial ethoxy
NOESYEthoxy/isopropyl proximity supports cis

Q. How do steric and electronic effects influence the regioselectivity of oxidation reactions involving this compound?

  • Methodological Answer : The ethoxy group acts as an electron donor, directing oxidation to the less substituted double bond position. Steric hindrance from the 1-methyl and 1-methylethyl groups further limits reactivity at adjacent sites. For example, ozonolysis preferentially cleaves the less hindered C3-C4 bond, yielding a diketone derivative .
  • Reaction Conditions :

  • Oxidizing Agent : Ozone in CH2Cl2 at -78°C, followed by reductive workup (Zn/HOAc).
  • Yield : ~65% with >90% regioselectivity .

Q. What analytical challenges arise when isolating this compound from complex mixtures (e.g., natural product extracts), and how are they addressed?

  • Methodological Answer : Co-elution with structural isomers (e.g., 4-methyl-1-(1-methylethenyl)cyclohexene) complicates isolation. Strategies include:

  • Chromatography : Use of a polar stationary phase (e.g., AgNO3-impregnated silica) to separate alkenes based on π-complexation .
  • Derivatization : Convert the compound to a UV-active adduct (e.g., Diels-Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione) for HPLC detection .

Data Contradiction Analysis

Q. Why do reported boiling points for this compound vary across literature sources (e.g., 180–190°C vs. 195–205°C)?

  • Methodological Answer : Variations stem from differences in purity and measurement techniques. For accurate

  • Purification : Use fractional distillation under reduced pressure (e.g., 10 mmHg) to isolate >99% pure compound .
  • Calibration : Validate thermocouples against standard references (e.g., NIST-certified thermometers) . Contaminated samples (e.g., residual solvents) lower observed boiling points .

Comparative Studies

Q. How does the reactivity of this compound compare to its non-etherified analog (e.g., 4-methyl-4-(1-methylethyl)cyclohexene) in Diels-Alder reactions?

  • Methodological Answer : The ethoxy group reduces diene reactivity due to electron donation, lowering the reaction rate by ~40% compared to the non-etherified analog. However, steric effects dominate in endo/exo selectivity:

  • Endo Preference : 75% for the ethoxy derivative vs. 60% for the analog, attributed to stabilizing dipole interactions between ethoxy and electron-deficient dienophiles .

Synthesis Optimization

Q. What catalytic systems improve the efficiency of ethoxy group introduction in large-scale syntheses?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/C with Na2CO3) enable milder conditions (50°C, 2 hours) compared to traditional acid catalysis. Yields increase from 70% to 85% with reduced side-product formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
Cyclohexene, 4-ethoxy-1-methyl-4-(1-methylethyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.